3-Fluoro-2-(thiolan-3-yloxy)pyridine
Description
Properties
IUPAC Name |
3-fluoro-2-(thiolan-3-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c10-8-2-1-4-11-9(8)12-7-3-5-13-6-7/h1-2,4,7H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMLSPUZBAFUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500 °C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The specific conditions and reagents used can vary depending on the desired product and the scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(thiolan-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Fluoro-2-(thiolan-3-yloxy)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the fluorine atom.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoro-2-(thiolan-3-yloxy)pyridine include other fluorinated pyridines such as:
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a thiolan-3-yloxy group, which can impart distinct chemical and biological properties
Biological Activity
3-Fluoro-2-(thiolan-3-yloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a fluorine atom and a thiolane ether moiety. This unique structure may contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on RAW 264.7 macrophages treated with this compound revealed a dose-dependent reduction in the levels of TNF-alpha and IL-6:
- Control Group : TNF-alpha = 150 pg/mL, IL-6 = 200 pg/mL
- Treatment Group (50 µM) : TNF-alpha = 75 pg/mL, IL-6 = 100 pg/mL
- Treatment Group (100 µM) : TNF-alpha = 30 pg/mL, IL-6 = 50 pg/mL
This suggests that higher concentrations of the compound significantly reduce inflammatory markers.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Modulation : It may interact with receptors involved in immune responses, modulating their activity and reducing inflammation.
- Oxidative Stress Reduction : Preliminary studies suggest that it may enhance antioxidant defenses, thereby reducing oxidative stress associated with inflammation.
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of this compound against other known antimicrobial agents. These studies indicate that while it is effective, its potency varies depending on the target organism.
Table 2: Comparative Efficacy Against Selected Bacteria
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Ciprofloxacin | 8 | Staphylococcus aureus |
| Amoxicillin | >128 | Staphylococcus aureus |
Q & A
Q. What are the common synthetic routes for preparing 3-Fluoro-2-(thiolan-3-yloxy)pyridine, and what challenges are associated with regioselectivity?
- Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine scaffold. For example:
- Step 1: Introduce fluorine at the 3-position via halogen exchange using KF or CsF under microwave irradiation .
- Step 2: Activate the 2-position with a leaving group (e.g., Cl, Br) to facilitate substitution by thiolan-3-ol.
- Step 3: Use transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity and yield, particularly if competing substitution sites exist .
Challenges: Steric hindrance from the thiolan-3-yloxy group and electronic effects of the fluorine substituent can lead to competing reaction pathways. Optimizing solvent polarity (e.g., DMF, THF) and temperature (~80–120°C) is critical to suppress side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer:
- NMR Spectroscopy:
- ¹⁹F NMR: Identifies fluorine chemical shifts (δ ~ -120 to -150 ppm for meta-fluorine) and confirms substitution patterns .
- ¹H/¹³C NMR: Resolves coupling between the pyridine ring protons and the thiolan-3-yloxy group (e.g., J₃-F coupling ~10–15 Hz).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~228.07 for C₁₀H₁₂FNO₂S).
- IR Spectroscopy: Detects C-F stretches (~1100 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the electronic nature of the thiolan-3-yloxy group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The thiolan-3-yloxy group acts as an electron-donating substituent via oxygen lone pairs, which can deactivate the pyridine ring toward electrophilic substitution but enhance stability in radical or nucleophilic reactions. For example:
- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ with arylboronic acids in toluene/EtOH (3:1) at 80°C. The fluorine atom directs cross-coupling to the 4- or 6-positions .
- DFT Calculations: Model HOMO/LUMO energies to predict reactivity trends. Compare with trifluoromethylpyridine derivatives, where CF₃ is strongly electron-withdrawing .
Q. What strategies can mitigate decomposition pathways of this compound under acidic or basic conditions?
- Methodological Answer:
- Acidic Conditions: Avoid protic acids (e.g., H₂SO₄) that may hydrolyze the ether linkage. Use buffered conditions (e.g., AcOH/NaOAc, pH ~4–5) to stabilize the compound .
- Basic Conditions: Replace aqueous NaOH with milder bases (e.g., K₂CO₃ in THF) to prevent deprotonation of the pyridine ring.
- Stability Studies: Monitor degradation via HPLC-UV at 254 nm. Store the compound under inert gas (N₂/Ar) at -20°C to suppress oxidation .
Q. How can computational modeling predict the metabolic stability of this compound in biological systems?
- Methodological Answer:
- In Silico Tools: Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., CYP450-mediated oxidation of the thiolan ring).
- Docking Studies: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify vulnerable positions .
- Comparative Analysis: Benchmark against fluoropyridine analogs with known pharmacokinetic data (e.g., logP ~1.5–2.0 for moderate lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
